2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-10-21-16(22-27-10)15-14-4-2-3-7-23(14)18(26)24(17(15)25)9-11-5-6-12(19)13(20)8-11/h5-6,8H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPOIWOWSKKRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A pyrido[1,2-c]pyrimidine core.
- A difluorobenzyl group.
- An oxadiazole moiety.
This unique combination suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
- Studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The oxadiazole ring has been associated with anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
- The presence of the oxadiazole moiety is linked to antimicrobial activity against various pathogens. Compounds similar to this one have demonstrated effectiveness against bacteria and fungi .
3. Neuroprotective Effects
- Some derivatives have shown promise in neuroprotection, potentially through modulation of neuroinflammatory pathways or inhibition of neurotoxic agents .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .
- Receptor Modulation: The compound may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces neuroinflammation |
Notable Research Studies
- Anticancer Study: A study published in the Journal of Medicinal Chemistry reported that similar oxadiazole derivatives showed significant inhibition of cancer cell lines through HDAC inhibition .
- Antimicrobial Efficacy: Research detailed in PubChem indicated that oxadiazole compounds possess broad-spectrum antimicrobial activity, making them candidates for further development .
- Neuroprotective Mechanisms: A recent investigation highlighted that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-c]pyrimidines exhibit promising anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. For instance:
- Kinase Inhibition : Compounds similar to this have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell growth and increased apoptosis in tumor cells .
Anti-inflammatory Effects
The oxadiazole component is known for its anti-inflammatory properties. Studies have shown that compounds containing oxadiazole rings can modulate inflammatory pathways:
- Mechanism of Action : The compound may inhibit the activation of immune cells and reduce the production of pro-inflammatory cytokines . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
There is emerging evidence suggesting that pyrido[1,2-c]pyrimidine derivatives may have neuroprotective effects:
- CNS Disorders : The compound could potentially be explored for therapeutic use in neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to cross the blood-brain barrier and interact with neurokinin receptors .
Case Studies
Q & A
Q. Q1: What are the key synthetic strategies for constructing the pyrido[1,2-c]pyrimidine-dione core in this compound?
Methodological Answer : The core structure is typically synthesized via cyclocondensation reactions. For example, 1,1’-carbonyldiimidazole can act as a cyclizing agent to form the pyrimidine-dione ring. Subsequent alkylation with benzyl chlorides or oxadiazole-containing chlorides introduces substituents like the 3,4-difluorobenzyl group . Phosphorous oxychloride (POCl₃) is often used for hydrolysis and intermediate stabilization. Advanced characterization involves NMR (¹H/¹³C/¹⁹F), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry.
Q. Q2: How can researchers optimize reaction conditions to improve yields of the oxadiazole-containing substituent?
Methodological Answer : Optimization involves screening solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd/C for coupling reactions). Statistical design of experiments (DoE) can identify critical parameters. For example, a Central Composite Design (CCD) evaluates molar ratios, reaction time, and temperature to maximize oxadiazole cyclization efficiency . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity.
Structural and Functional Analysis
Q. Q3: What spectroscopic techniques are critical for distinguishing between structural isomers in this compound?
Methodological Answer :
- ¹⁹F NMR : Resolves fluorinated regions (e.g., 3,4-difluorobenzyl group) and confirms substitution patterns .
- 2D NMR (COSY, NOESY) : Maps coupling between protons in the pyrido-pyrimidine core and oxadiazole substituents.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) vibrations .
- Mass Fragmentation Patterns : HRMS/MS distinguishes isomers via unique fragmentation pathways (e.g., loss of the oxadiazole moiety).
Q. Q4: How does the 5-methyl-1,2,4-oxadiazole group influence the compound’s electronic properties?
Methodological Answer : The oxadiazole acts as an electron-withdrawing group, modulating the electron density of the pyrido-pyrimidine core. DFT calculations (e.g., B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing reactivity in electrophilic substitutions. Solvatochromic studies in polar solvents (e.g., DMSO) show bathochromic shifts in UV-Vis spectra, confirming intramolecular charge transfer .
Advanced Research: Biological Activity and Mechanistic Studies
Q. Q5: How can researchers design assays to evaluate the antimicrobial activity of this compound?
Methodological Answer :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.
- Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) or ESBL-producing E. coli.
Q. Q6: What computational methods can predict binding interactions between this compound and bacterial targets?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into S. aureus dihydrofolate reductase (DHFR; PDB: 3SRW). Prioritize poses with hydrogen bonds to Arg98 and hydrophobic interactions with Phe92 .
- MD Simulations (GROMACS) : Simulate stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM/PBSA).
- QSAR Models : Use descriptors like logP, polar surface area, and topological indices to correlate structure with activity .
Addressing Data Contradictions and Reproducibility
Q. Q7: How should researchers resolve discrepancies in reported antimicrobial activity across structural analogs?
Methodological Answer :
- Structural Benchmarking : Compare substituent effects. For example, replacing 3,4-difluorobenzyl with 4-ethylphenyl reduces activity (MIC increases from 0.25 to 2.0 µg/mL) due to altered lipophilicity .
- Assay Standardization : Ensure consistent inoculum size (~5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .
Q. Q8: Why might synthetic yields vary significantly between laboratories?
Methodological Answer :
- Intermediate Stability : The chlorine-containing intermediate (from POCl₃ reactions) is moisture-sensitive. Use anhydrous conditions and Schlenk lines .
- Catalyst Batch Variability : Screen multiple Pd/C batches for coupling efficiency.
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion (~90%) .
Future Directions and Advanced Methodologies
Q. Q9: How can AI-driven platforms accelerate the optimization of this compound’s synthetic pathway?
Methodological Answer :
- Reaction Prediction (IBM RXN for Chemistry) : Train models on pyrido-pyrimidine reaction data to propose novel routes .
- Autonomous Labs : Use robotic platforms (e.g., Chemspeed) for high-throughput screening of alkylation conditions.
- Feedback Loops : Integrate experimental data with DFT calculations to refine transition-state models .
Q. Q10: What strategies enable the development of enantioselective synthesis for chiral derivatives?
Methodological Answer :
- Chiral Catalysts : Use RuPHOX-Ru or Jacobsen’s thiourea catalysts for asymmetric alkylation.
- Kinetic Resolution : Screen chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental and simulated CD spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
